Eosin

Description

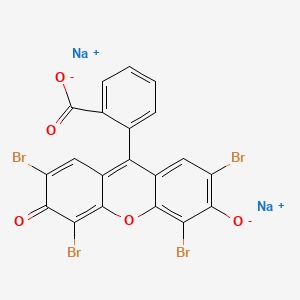

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;2-(2,4,5,7-tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H8Br4O5.2Na/c21-11-5-9-13(7-3-1-2-4-8(7)20(27)28)10-6-12(22)17(26)15(24)19(10)29-18(9)14(23)16(11)25;;/h1-6,25H,(H,27,28);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEACYXSIPDVVMV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)[O-])Br)Br)Br)C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H6Br4Na2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15086-94-9 (parent) | |

| Record name | Acid Red 87 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017372871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID901015574 | |

| Record name | 2,4,5,7-Tetrabromo-3,6-fluorandiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

691.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Eosin is a red crystalline powder. (NTP, 1992), Red with a bluish tinge or brownish-red solid; [Merck Index] | |

| Record name | EOSIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20332 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Eosine Yellowish-(YS) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12470 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992) | |

| Record name | EOSIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20332 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

548-26-5; 17372-87-1, 548-26-5, 17372-87-1 | |

| Record name | EOSIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20332 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. Acid Red 87 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acid Red 87 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017372871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eosin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13706 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,4,5,7-Tetrabromo-3,6-fluorandiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 2-(2,4,5,7-tetrabromo-6-oxido-3-oxoxanthen-9-yl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.629 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2,4,5,7-tetrabromo-6-oxido-3-oxo-3H-xanthen-9-yl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACID RED 87 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TDQ283MPCW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

572 °F (decomposes) (NTP, 1992) | |

| Record name | EOSIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20332 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Eosin Y: A Comprehensive Technical Guide for Researchers

Eosin Y, a xanthene dye, is a versatile compound with significant applications in biomedical research and synthetic organic chemistry. This guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its use in histology, and an exploration of its role as a photoredox catalyst.

Core Chemical and Physical Properties

This compound Y, systematically named 2-(2,4,5,7-tetrabromo-6-oxido-3-oxo-3H-xanthen-9-yl)benzoate, is a derivative of fluorescein.[1] It is most commonly available as its disodium salt. The key quantitative properties of this compound Y are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Source(s) |

| Chemical Formula | C₂₀H₆Br₄Na₂O₅ | [1] |

| Molecular Weight | 691.86 g/mol | [2] |

| Appearance | Red to reddish-brown crystalline powder | [3] |

| Melting Point | 295.5 °C (decomposes) | [1] |

| Solubility | ||

| in Water | Soluble (0.5-2.0%) | [2] |

| in Ethanol | Soluble (0.5-2.0%) | [2] |

| in DMSO | 250 mg/mL (with sonication) | |

| Absorption Maximum (λmax) | ||

| in Water | ~517 nm | [4][5] |

| in Ethanol | ~525-527 nm | [6][7] |

| in Methanol | ~523 nm | [7] |

| in DMF | ~536 nm | [7] |

| Emission Maximum (λem) | ||

| in Water | ~543 nm | [6] |

| in Ethanol | ~549 nm | [7] |

| in Methanol | ~546 nm | [7] |

| in DMF | ~560 nm | [7] |

Applications in Histology: The Hematoxylin and this compound (H&E) Stain

This compound Y is a cornerstone of histological staining, most notably as the counterstain to hematoxylin in the widely used Hematoxylin and this compound (H&E) stain.[8] In this technique, hematoxylin, a basic dye, stains cell nuclei a purplish-blue, while this compound Y, an acidic dye, stains the cytoplasm, collagen, and muscle fibers in varying shades of pink and red.[9][10] This differential staining provides critical morphological information for pathologists and researchers.

Experimental Protocol: Hematoxylin and this compound (H&E) Staining of Paraffin-Embedded Sections

This protocol provides a standardized method for performing H&E staining on paraffin-embedded tissue sections.

Materials:

-

Paraffin-embedded tissue sections on glass slides

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Distilled water

-

Harris' Hematoxylin solution

-

Acid alcohol (e.g., 1% HCl in 70% ethanol)

-

Ammonia water or Scott's tap water substitute

-

This compound Y solution (typically 1% aqueous or alcoholic)

-

Mounting medium

-

Coverslips

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each to remove paraffin wax.

-

Transfer slides through two changes of 100% ethanol for 2 minutes each.

-

Hydrate the sections by sequential immersion in 95% ethanol and 70% ethanol for 2 minutes each.

-

Rinse with distilled water.

-

-

Nuclear Staining with Hematoxylin:

-

Immerse slides in Harris' Hematoxylin solution for 3-5 minutes.

-

Rinse thoroughly in running tap water until the water runs clear.

-

-

Differentiation:

-

Quickly dip the slides in acid alcohol for a few seconds to remove excess hematoxylin. This step is critical for achieving the correct staining intensity and should be monitored microscopically.

-

Immediately rinse in running tap water.

-

-

Bluing:

-

Immerse slides in a bluing agent such as ammonia water or Scott's tap water substitute until the sections turn a distinct blue.

-

Wash in running tap water for 5 minutes.

-

-

Counterstaining with this compound Y:

-

Immerse slides in the this compound Y solution for 1-2 minutes. The exact time will depend on the desired staining intensity and the specific this compound solution used.

-

Briefly rinse in distilled water to remove excess this compound.

-

-

Dehydration and Clearing:

-

Dehydrate the sections by immersing them in 95% ethanol, followed by two changes of 100% ethanol, for 2 minutes each.

-

Clear the slides in two changes of xylene for 5 minutes each.

-

-

Mounting:

-

Place a drop of mounting medium on the tissue section and carefully lower a coverslip, avoiding air bubbles.

-

Allow the slides to dry before microscopic examination.

-

Expected Results:

-

Nuclei: Blue/Purple

-

Cytoplasm, collagen, muscle fibers: Shades of pink/red

-

Red blood cells: Bright red

This compound Y in Photoredox Catalysis

Beyond its traditional use in histology, this compound Y has emerged as a powerful, metal-free photoredox catalyst in organic synthesis.[6] Its ability to absorb visible light and initiate single-electron transfer (SET) processes has enabled the development of novel and sustainable synthetic methodologies.[11]

The general mechanism involves the excitation of this compound Y by visible light to an excited state (this compound Y*). This excited state can then participate in either an oxidative or reductive quenching cycle, depending on the reaction partners.

Reductive Quenching Cycle

A common pathway is the reductive quenching cycle, where the excited this compound Y* is reduced by an electron donor. This generates a radical anion of this compound Y and a radical cation from the donor. The this compound Y radical anion can then reduce a substrate to complete the catalytic cycle. A simplified representation of a reductive quenching mechanism leading to the formation of a sulfonyl radical is depicted below.

This catalytic cycle highlights the ability of this compound Y to convert light energy into chemical energy, facilitating reactions that would otherwise require harsh conditions or expensive metal catalysts.

Safety and Handling

This compound Y is generally considered to have low toxicity. However, as with all chemical reagents, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the powder and its solutions. It is advisable to consult the specific Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.

References

- 1. Hematoxylin and this compound (H&E) Staining Protocol - IHC WORLD [ihcworld.com]

- 2. mdpi.com [mdpi.com]

- 3. jmchemsci.com [jmchemsci.com]

- 4. researchgate.net [researchgate.net]

- 5. Absorption [this compound Y] | AAT Bioquest [aatbio.com]

- 6. Fluorescence Spectroscopy for Studying Evaporating Droplets Using the Dye this compound-Y [mdpi.com]

- 7. Effect of Solvent on Intensity of Absorption and Fluorescence of this compound Y Dye and Spectral Properties of this compound Y Dye [jmchemsci.com]

- 8. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

- 9. laboratorytests.org [laboratorytests.org]

- 10. urmc.rochester.edu [urmc.rochester.edu]

- 11. pubs.acs.org [pubs.acs.org]

The Core Principles of Eosin Dye in Histology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of eosin dye in histological staining. This compound is a cornerstone of routine tissue examination, and a thorough understanding of its underlying mechanisms is critical for accurate morphological interpretation in research and drug development.

Introduction to this compound Staining

This compound is an acidic, fluorescent red dye that serves as a counterstain to hematoxylin in the most widely used histological staining method, the Hematoxylin and this compound (H&E) stain.[1][2] While hematoxylin stains acidic, basophilic structures like the cell nucleus a purplish-blue, this compound stains basic, acidophilic components such as the cytoplasm, collagen, and muscle fibers in varying shades of pink, orange, and red.[1][3][4][5][6] This differential staining provides high contrast and detailed morphological information of tissue architecture.[1][7]

There are two primary variants of this compound: this compound Y, a tetrabromo derivative of fluorescein, and this compound B, a dibromo dinitro derivative.[2][8] this compound Y is the more commonly used variant in histology laboratories and is typically prepared as a 1% to 5% solution in water or ethanol.[2]

The Chemical Principle of this compound Staining

The fundamental principle of this compound staining lies in an ionic bond between the acidic this compound dye and basic components within the cell and extracellular matrix.[6]

-

This compound as an Anionic Dye: In solution, this compound carries a net negative charge, making it an anionic or acidic dye.

-

Protein Composition of Cytoplasm: The cytoplasm and many extracellular matrix fibers are rich in proteins that contain basic amino acid residues, such as arginine, lysine, and histidine.[2]

-

Ionic Interaction: At an acidic pH (typically pH 4.0-4.5), the amino groups of these basic proteins are protonated and become positively charged.[9] This positive charge attracts the negatively charged this compound dye molecules, resulting in the characteristic pink staining of these structures.[6] Structures that readily stain with this compound are termed "eosinophilic" or "acidophilic".[2]

The following diagram illustrates the electrostatic attraction between this compound and protein.

References

- 1. H&E stain - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Hematoxylin & this compound (H&E) Staining Intro: Procedures & More [leicabiosystems.com]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. sdmiramar.edu [sdmiramar.edu]

- 8. This compound [chemeurope.com]

- 9. documents.cap.org [documents.cap.org]

A Brief History of Hematoxylin and Eosin Staining: An In-depth Technical Guide

For over a century, the combination of hematoxylin and eosin (H&E) has remained the cornerstone of histological staining, providing a foundational view of tissue morphology for researchers, pathologists, and drug development professionals. This enduring technique, with its characteristic purple nuclei and pink cytoplasm, offers a crucial window into the cellular architecture of biological tissues. This in-depth guide explores the historical evolution of H&E staining, from its empirical beginnings to the standardized protocols of the modern laboratory, and provides detailed technical information for its application.

A Legacy of Color: The Historical Development of H&E Staining

The story of H&E staining is a tale of two distinct dyes, developed and refined in the latter half of the 19th century, a period of significant advancement in microscopy and cellular biology.

Hematoxylin: From Textile Dye to Nuclear Stain

The journey of hematoxylin began long before its use in histology. Extracted from the heartwood of the logwood tree, Haematoxylum campechianum, it was a prized natural dye in the textile industry for producing deep black and purple hues.[1] Its transition to the laboratory is credited to several key figures. In 1863, the German anatomist Heinrich Wilhelm Gottfried von Waldeyer-Hartz first reported using hematoxylin to stain tissues, though with limited success as he did not use a mordant.[2]

The critical breakthrough came in 1865 when the German physician Franz Böhmer introduced the use of an alum (an aluminum salt) mordant.[1][3] This addition was crucial, as the mordant acts as a bridge, linking the hematoxylin dye to the acidic components of the cell nucleus, primarily the nucleic acids.[4] This innovation dramatically improved the intensity and stability of the nuclear stain, laying the groundwork for hematoxylin's widespread adoption.

This compound: A Synthetic Counterpart

In 1874, the German chemist Heinrich Caro synthesized this compound, a vibrant red, fluorescent dye derived from fluorescein.[5] Its value as a counterstain was quickly recognized. In 1875, Emil Fischer published on the use of this compound Y (the yellowish variant) as a histological stain.[6] this compound, being an acidic dye, effectively stains the basic components of the cytoplasm and extracellular matrix, providing a vivid contrast to the nuclear stain.[5]

The Seminal Combination: Wissowzky's Contribution

The year 1877 marked a pivotal moment in the history of histology when the Russian chemist Nicolaus Wissowzky published his work on the combined use of hematoxylin and this compound.[5][7] This dual-staining method allowed for the clear and simultaneous differentiation of the nucleus and cytoplasm, a revolutionary advancement that provided a much more detailed and informative view of tissue structure.[5]

Further Refinements and Standardization

The late 19th and early 20th centuries saw further refinements to the H&E staining technique. In 1891, Paul Mayer developed a hematoxylin formulation that used a chemical oxidizer, sodium iodate, to convert hematoxylin to its active form, hematein, a process that previously relied on slow, natural oxidation.[1] Later, in 1900, Ferdinand P. Harris developed his hematoxylin formula, which also utilized a chemical oxidant (mercuric oxide, now largely replaced by sodium iodate) and became one of the most widely used regressive stains.[2] The introduction of formalin as a fixative by Ferdinand Blum in 1893 also played a crucial role in preserving tissue morphology for optimal staining.[8]

These and other incremental improvements led to the development of two main approaches to H&E staining that are still in use today: progressive and regressive staining.

The Chemistry of Contrast: Staining Mechanisms

The effectiveness of H&E staining lies in the electrostatic interactions between the dyes and the cellular components.

-

Hematoxylin: In its oxidized form, hematein, and complexed with a positively charged metal mordant (typically aluminum), hematoxylin acts as a basic dye. This positively charged complex binds to the negatively charged phosphate groups of nucleic acids (DNA and RNA) in the cell nucleus and ribosomes, staining them a deep blue-purple.[4][9]

-

This compound: this compound is an acidic dye with a net negative charge. It binds to positively charged components in the cytoplasm and extracellular matrix, such as amino groups on proteins like collagen and muscle fibers, staining them in varying shades of pink and red.[5]

Experimental Protocols: From Historical to Modern Methods

The following sections provide an overview of both historical and contemporary H&E staining protocols. It is important to note that historical protocols are provided for informational purposes and may use hazardous chemicals that are no longer standard practice.

Quantitative Data Summary of Hematoxylin and this compound Formulations

| Formulation | Key Components | Oxidant | Mordant | Typical Use |

| Böhmer's Hematoxylin (c. 1865) | Hematoxylin, Ethanol, Alum | Natural (air/light) | Alum (Potassium Aluminum Sulfate) | Historical Nuclear Stain |

| Mayer's Hematoxylin (1891) | Hematoxylin, Sodium Iodate, Ammonium or Potassium Alum, Citric Acid, Chloral Hydrate | Sodium Iodate | Ammonium or Potassium Alum | Progressive Nuclear Stain |

| Harris's Hematoxylin (1900) | Hematoxylin, Ethanol, Ammonium or Potassium Alum, Mercuric Oxide (or Sodium Iodate) | Mercuric Oxide (originally), Sodium Iodate (modern) | Ammonium or Potassium Alum | Regressive Nuclear Stain |

| This compound Y Solution (Typical) | This compound Y, Distilled Water, 95% Ethanol, Glacial Acetic Acid | N/A | N/A | Counterstain |

Detailed Methodologies

A. Regressive H&E Staining Protocol (Modified from Harris's Method)

This method intentionally overstains the tissue with a potent hematoxylin solution and then uses a differentiation step to remove the excess stain, resulting in crisp nuclear detail.

-

Deparaffinization and Rehydration:

-

Xylene: 2 changes, 3-5 minutes each.

-

100% Ethanol: 2 changes, 2-3 minutes each.

-

95% Ethanol: 1 change, 2 minutes.

-

70% Ethanol: 1 change, 2 minutes.

-

Distilled Water: Rinse for 2-5 minutes.

-

-

Nuclear Staining:

-

Harris's Hematoxylin: 5-15 minutes.

-

Tap Water: Rinse thoroughly.

-

-

Differentiation:

-

1% Acid Alcohol (1% HCl in 70% Ethanol): Dip for a few seconds (e.g., 1-2 seconds) until the section appears red. This step is critical and should be monitored microscopically to achieve the desired level of nuclear definition.

-

Tap Water: Rinse quickly.

-

-

Bluing:

-

Ammonia Water (e.g., 0.25%) or Scott's Tap Water Substitute: Dip for 30-60 seconds until the nuclei turn blue.

-

Running Tap Water: Wash for 5 minutes.

-

-

Counterstaining:

-

95% Ethanol: Dip briefly.

-

This compound Y Solution: 1-2 minutes.

-

-

Dehydration, Clearing, and Mounting:

-

95% Ethanol: 2 changes, 2 minutes each.

-

100% Ethanol: 2 changes, 2 minutes each.

-

Xylene: 2 changes, 5 minutes each.

-

Mount with a xylene-based mounting medium.

-

B. Progressive H&E Staining Protocol (Modified from Mayer's Method)

This method uses a less potent hematoxylin solution and a shorter staining time to gradually stain the nuclei to the desired intensity without the need for a differentiation step.

-

Deparaffinization and Rehydration: (Same as Regressive Protocol)

-

Nuclear Staining:

-

Mayer's Hematoxylin: 5-10 minutes.

-

Tap Water: Rinse thoroughly.

-

-

Bluing:

-

Ammonia Water or Scott's Tap Water Substitute: Dip for 30-60 seconds.

-

Running Tap Water: Wash for 5 minutes.

-

-

Counterstaining:

-

This compound Y Solution: 1-2 minutes.

-

-

Dehydration, Clearing, and Mounting: (Same as Regressive Protocol)

Visualizing the Workflow

The following diagrams illustrate the logical flow of the key H&E staining protocols.

Caption: Workflow for a typical regressive H&E staining protocol.

References

- 1. The Contributions of Paul Ehrlich to Pharmacology: A Tribute on the Occasion of the Centenary of His Nobel Prize - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hps.wisc.edu [hps.wisc.edu]

- 3. microscopist.co.uk [microscopist.co.uk]

- 4. Formalin use in anatomical and histological science in the 19th and 20th centuries | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 5. Atom Scientific Ltd | News | Stains In Focus: The History of H&E Staining [atomscientific.com]

- 6. bitesizebio.com [bitesizebio.com]

- 7. H&E stain - Wikipedia [en.wikipedia.org]

- 8. Paul Ehrlich: pathfinder in cell biology. 1. Chronicle of his life and accomplishments in immunology, cancer research, and chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pathology - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Eosin Stain Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eosin is a fluorescent, acidic xanthene dye widely employed in histology as a counterstain to hematoxylin in the ubiquitous Hematoxylin and this compound (H&E) staining protocol.[1][2][3] Its characteristic pink and red hues provide essential contrast to the blue-purple of hematoxylin-stained nuclei, enabling the detailed visualization of cytoplasmic, collagenous, and muscular components of tissue samples.[1][4] A thorough understanding of its mechanism of action is paramount for researchers and scientists to ensure accurate and reproducible staining, crucial for morphological analysis in both research and diagnostic settings. This guide delves into the core principles of this compound staining, providing detailed protocols and quantitative data to empower professionals in their histological endeavors.

Core Mechanism of Action: An Electrostatic Interaction

The fundamental principle governing this compound staining is a salt-forming electrostatic interaction between the anionic this compound dye and cationic proteins within the cell's cytoplasm and extracellular matrix.[3][5] this compound, a negatively charged molecule, is attracted to and binds with basic cellular constituents, which are consequently termed "eosinophilic" or "acidophilic".[3][6]

The Chemistry of this compound

Two primary variants of this compound are utilized in histology: this compound Y and this compound B.[1][3]

-

This compound Y: A tetrabromo derivative of fluorescein, it imparts a slightly yellowish-pink stain.[3][5] It is the most commonly used variant in routine histology.[5]

-

This compound B: A dibromo-dinitro derivative of fluorescein, it produces a faintly bluish-pink stain.[5]

Both variants function as acidic dyes due to their anionic nature.[3]

The Target: Cationic Proteins

The primary targets for this compound are proteins rich in basic amino acid residues, such as arginine, lysine, and histidine.[5][7] At the acidic pH typically used for this compound staining, the amino groups of these residues are protonated, resulting in a net positive charge.[7] This positive charge strongly attracts the negatively charged this compound molecules, leading to the characteristic pink staining of the cytoplasm and other protein-rich structures like collagen and muscle fibers.[5]

Quantitative Parameters Influencing this compound Staining

The intensity and quality of this compound staining are not solely dependent on the presence of eosinophilic proteins but are significantly influenced by several key parameters. The precise control of these factors is essential for achieving consistent and high-quality staining results.

| Parameter | Optimal Range/Value | Effect on Staining |

| pH of this compound Solution | 4.0 - 5.0 | Staining intensity is highly dependent on pH. Above pH 5.0, staining intensity drops significantly. Below pH 4.0, staining can become murky. An acidic pH ensures the protonation of protein amino groups, enhancing their positive charge and attraction to the anionic this compound dye.[2][7] |

| This compound Y Concentration | 1% - 5% (w/v) | Higher concentrations can lead to darker staining but may also increase background staining if not properly differentiated.[3] |

| Staining Time | 30 seconds - 5 minutes | Longer staining times result in deeper pink/red coloration. The optimal time can vary depending on tissue type, fixation, and desired intensity.[5][8] |

| Differentiation | 70% - 95% Ethanol | This compound is soluble in alcohol, which is used to remove excess stain and differentiate the shades of pink. Lower alcohol concentrations (e.g., 70%) differentiate more aggressively than higher concentrations (e.g., 95%).[9] |

| Tissue Section Thickness | 4 - 5 µm | Thicker sections will stain more intensely, potentially obscuring cellular detail. Thinner sections may appear pale.[4] |

Experimental Protocols

Preparation of 1% this compound Y Staining Solution

Materials:

-

This compound Y powder

-

Distilled water

-

95% Ethanol

-

Glacial acetic acid (optional)

-

Thymol crystal (optional, as a preservative)

Procedure:

-

Dissolve 1 gram of this compound Y powder in 20 mL of distilled water.

-

Add 80 mL of 95% ethanol to the aqueous this compound solution and mix thoroughly.

-

For a deeper red stain, 0.5 mL of glacial acetic acid can be added.[3]

-

To prevent mold growth in aqueous stock solutions, a small crystal of thymol can be added.[3]

-

Store the solution in a tightly capped bottle at room temperature.

Standard Hematoxylin and this compound (H&E) Staining Protocol for Paraffin-Embedded Sections

This protocol outlines a typical manual H&E staining procedure. Timings may need to be optimized based on tissue type and specific laboratory conditions.

| Step | Reagent | Time | Purpose |

| Deparaffinization and Rehydration | |||

| 1 | Xylene | 3 minutes (x3) | Remove paraffin wax. |

| 2 | 100% Ethanol | 3 minutes (x3) | Remove xylene. |

| 3 | 95% Ethanol | 3 minutes | Begin rehydration. |

| 4 | 80% Ethanol | 3 minutes | Continue rehydration. |

| 5 | Deionized Water | 5 minutes | Complete rehydration. |

| Nuclear Staining | |||

| 6 | Harris Hematoxylin | 3 minutes | Stain cell nuclei blue/purple. |

| 7 | Deionized Water | Rinse | Remove excess hematoxylin. |

| 8 | Tap Water | 5 minutes | Develop the hematoxylin stain. |

| 9 | Acid Ethanol (1% HCl in 70% Ethanol) | 8-12 quick dips | Differentiate (remove excess hematoxylin). |

| 10 | Tap Water | 1 minute (x2) | Stop differentiation. |

| 11 | Scott's Tap Water Substitute (or other bluing agent) | 1-2 minutes | Blue the hematoxylin (turn it from reddish-purple to blue). |

| 12 | Deionized Water | 2 minutes | Rinse. |

| Cytoplasmic Staining | |||

| 13 | This compound Y Solution (1%) | 30 seconds - 1 minute | Stain cytoplasm and connective tissue pink/red. |

| Dehydration and Clearing | |||

| 14 | 95% Ethanol | 5 minutes (x3) | Begin dehydration and differentiate this compound. |

| 15 | 100% Ethanol | 5 minutes (x3) | Complete dehydration. |

| 16 | Xylene | 15 minutes (x3) | Clear the tissue for mounting. |

| Mounting | |||

| 17 | Mounting Medium and Coverslip | - | Protect the stained section. |

Visualizing the Mechanism and Workflow

Signaling Pathway of this compound Staining

Caption: The electrostatic attraction between anionic this compound and cationic proteins.

Experimental Workflow for H&E Staining

Caption: A typical workflow for Hematoxylin and this compound (H&E) staining.

Conclusion

The mechanism of this compound staining, while seemingly straightforward, is a nuanced process influenced by a variety of chemical and physical factors. A comprehensive grasp of the underlying electrostatic interactions, the role of pH, and the impact of protocol variations is indispensable for researchers, scientists, and drug development professionals who rely on histology for accurate tissue analysis. By adhering to detailed protocols and understanding the quantitative aspects of staining, one can achieve consistent, high-quality results that are fundamental to advancing scientific knowledge and therapeutic development.

References

- 1. Hematoxylin & this compound (H&E) Staining Intro: Procedures & More [leicabiosystems.com]

- 2. documents.cap.org [documents.cap.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. a.storyblok.com [a.storyblok.com]

- 6. m.youtube.com [m.youtube.com]

- 7. feinberg.northwestern.edu [feinberg.northwestern.edu]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

Die Rolle von Eosin in der H&E-Färbung: Ein technischer Leitfaden

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser technische Leitfaden bietet einen detaillierten Einblick in die zentrale Rolle von Eosin in der Hämatoxylin-und-Eosin-Färbung (H&E), einer der am weitesten verbreiteten Färbemethoden in der Histologie und Pathologie. Der Schwerpunkt liegt auf den chemischen Grundlagen, den experimentellen Protokollen und den Faktoren, die die Färbeergebnisse beeinflussen, um Forschern und Wissenschaftlern ein tiefgreifendes Verständnis dieses unverzichtbaren histologischen Werkzeugs zu vermitteln.

Einleitung

Die H&E-Färbung ist eine differentielle Färbemethode, die zwei Farbstoffe verwendet: Hämatoxylin und this compound. Während Hämatoxylin saure, basophile Zellstrukturen wie den Zellkern blau bis violett färbt, dient this compound als saurer Gegenfarbstoff, der basische, azidophile oder eosinophile Strukturen in verschiedenen rosa bis roten Tönen anfärbt.[1][2][3] Zu diesen Strukturen gehören hauptsächlich Proteine im Zytoplasma, Kollagen, Muskelfasern und rote Blutkörperchen.[4][5][6] Diese kontrastreiche Darstellung von Kern und Zytoplasma ermöglicht eine detaillierte Beurteilung der Gewebemorphologie und ist für die Diagnose zahlreicher Erkrankungen von grundlegender Bedeutung.[2][7]

Chemische Eigenschaften und Varianten von this compound

This compound ist ein fluoreszierender, saurer Xanthen-Farbstoff, der durch die Reaktion von Brom mit Fluorescein entsteht.[8][9] Seine saure Natur und negative Ladung ermöglichen die Bindung an positiv geladene (basische) Proteinkomponenten im Gewebe.[10][11] Es gibt zwei Hauptvarianten von this compound, die in der Histologie verwendet werden: this compound Y und this compound B.[5][8]

-

This compound Y: Dies ist die am häufigsten verwendete Form von this compound. Es handelt sich um ein Tetrabrom-Derivat von Fluorescein und erzeugt eine leicht gelblich-rosa Färbung.[5][8]

-

This compound B: Diese Variante ist ein Dibrom-Dinitro-Derivat von Fluorescein und erzeugt eine leicht bläulich-rosa Färbung.[5][8]

Die Wahl zwischen this compound Y und this compound B ist oft eine Frage der Laborpräferenz und Tradition, da sie weitgehend austauschbar sind.[5][8]

Quantitative Daten zu this compound-Varianten

Die spektralen Eigenschaften und optimalen Färbebedingungen sind entscheidend für die Erzielung konsistenter und qualitativ hochwertiger Ergebnisse.

| Eigenschaft | This compound Y | This compound B |

| Chemische Formel | C₂₀H₆Br₄Na₂O₅[12] | C₂₀H₆Br₂N₂Na₂O₅[13] |

| Molekulargewicht | 691.86 g/mol [12] | 624.08 g/mol [14] |

| Absorptionsmaximum (λmax) | ~517-525 nm (in Wasser/Ethanol)[15][16] | ~514-527 nm (in Wasser/Ethanol)[13][17][18] |

| Optimale pH-Bereich der Färbelösung | 4.0 - 5.0[10][19] | Ähnlich wie this compound Y |

| Typische Konzentrationen | 0.1% - 5% (w/v)[5][9][19] | 0.1% - 0.5% (w/v)[20][21] |

Der Mechanismus der this compound-Färbung

Der Färbemechanismus von this compound basiert auf elektrostatischen Wechselwirkungen. Proteine im Zytoplasma und in der extrazellulären Matrix enthalten basische Aminosäuren wie Arginin, Lysin und Histidin.[5][6] Bei dem sauren pH-Wert der this compound-Lösung (typischerweise pH 4-5) sind die Aminogruppen dieser Aminosäuren protoniert und somit positiv geladen.[6] Das negativ geladene (anionische) this compound-Molekül wird von diesen positiv geladenen Stellen angezogen und bindet an sie, was zur charakteristischen rosa-roten Färbung führt.[10][11] Die Intensität der Färbung korreliert mit der Konzentration basischer Proteine in den jeweiligen Strukturen. Rote Blutkörperchen, die reich an Hämoglobin sind, und die Granula von Eosinophilen färben sich besonders intensiv rot an.[4][5]

References

- 1. youtube.com [youtube.com]

- 2. a.storyblok.com [a.storyblok.com]

- 3. The Cell | Histology Guide [histologyguide.com]

- 4. H&E Staining Troubleshooting - Creative Bioarray [histobiolab.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. feinberg.northwestern.edu [feinberg.northwestern.edu]

- 7. H&E Staining of Paraffin-Embedded Tissue Sections: A Differential Staining Technique to Visualize Liver Tissue Sections Using Combination of Hematoxylin and this compound Dyes [app.jove.com]

- 8. Mechanism of dye binding in the protein assay using this compound dyes. | Sigma-Aldrich [sigmaaldrich.com]

- 9. stainsfile.com [stainsfile.com]

- 10. documents.cap.org [documents.cap.org]

- 11. youtube.com [youtube.com]

- 12. macsenlab.com [macsenlab.com]

- 13. stainsfile.com [stainsfile.com]

- 14. Absorption [this compound B] | AAT Bioquest [aatbio.com]

- 15. Effect of Solvent on Intensity of Absorption and Fluorescence of this compound Y Dye and Spectral Properties of this compound Y Dye [jmchemsci.com]

- 16. static1.squarespace.com [static1.squarespace.com]

- 17. researchgate.net [researchgate.net]

- 18. PhotochemCAD | this compound B [photochemcad.com]

- 19. biognost.com [biognost.com]

- 20. biognost.com [biognost.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to Eosinophilic and Basophilic Staining

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, methodologies, and applications of eosinophilic and basophilic staining, a cornerstone of histology and histopathology. The most prevalent application of this staining principle is the Hematoxylin and Eosin (H&E) stain, which differentially colors cellular components, enabling detailed microscopic examination of tissue morphology.

Core Principles of Eosinophilic and Basophilic Staining

The foundation of eosinophilic and basophilic staining lies in the electrostatic interactions between charged dye molecules and the chemical components of cells and tissues.[1] In essence, the technique leverages the different affinities of acidic and basic dyes for various cellular structures.

-

Basophilic Staining : This refers to the staining of acidic cellular components by a basic dye.[2] The term "basophilic" means "base-loving." These structures have a net negative charge, primarily due to the presence of nucleic acids (DNA and RNA). The most common basic dye used in histology is hematoxylin, which, in conjunction with a mordant (a metal salt like aluminum), becomes positively charged and stains basophilic structures a purplish-blue.[3][4]

-

Eosinophilic (or Acidophilic) Staining : This describes the staining of basic cellular components by an acidic dye.[2] The term "eosinophilic" means "this compound-loving," while "acidophilic" means "acid-loving." These structures possess a net positive charge, largely due to the abundance of proteins. This compound is a negatively charged acidic dye that stains these components in shades of pink and red.[4][8]

The interplay of these two stains provides a high-contrast image, allowing for the clear differentiation of the nucleus and cytoplasm, which is fundamental for assessing tissue architecture and cellular morphology.[6]

The Chemistry of Hematoxylin and this compound Staining

The effectiveness of H&E staining is rooted in the chemical properties of the dyes and their interactions with cellular macromolecules.

Hematoxylin : Hematoxylin itself is not a direct stain. It must first be oxidized to hematein and then combined with a mordant, typically an aluminum salt.[3][7] This complex, known as hemalum, is positively charged and acts as the basic dye.[6] The hemalum complex binds to the phosphate groups of nucleic acids in the nucleus, forming a stable, colored lake.[6]

This compound : this compound Y is the most commonly used form of this compound.[8] It is an acidic dye that carries a net negative charge. It binds to positively charged amino acid residues (such as lysine and arginine) in proteins, which are abundant in the cytoplasm and extracellular matrix.[8]

The following diagram illustrates the fundamental chemical interactions in H&E staining.

Caption: A diagram illustrating the electrostatic interactions between dyes and cellular components in H&E staining.

Experimental Protocols

The following is a generalized experimental protocol for H&E staining of paraffin-embedded tissue sections. Timings and reagent concentrations may need to be optimized based on tissue type and specific laboratory conditions.

Reagents and Solutions

| Reagent/Solution | Purpose | Typical Concentration/Composition |

| Xylene | Deparaffinization | N/A |

| Ethanol (100%, 95%, 80%, 70%) | Rehydration and Dehydration | Graded series |

| Hematoxylin (e.g., Harris, Mayer) | Nuclear Staining | Varies by formulation |

| Acid Alcohol | Differentiation (removal of excess hematoxylin) | 1% HCl in 70% ethanol[9] |

| Bluing Reagent (e.g., Scott's Tap Water Substitute, Ammonia Water) | Bluing of hematoxylin | pH ~8.0[10] |

| This compound Y | Cytoplasmic Staining | 1% to 5% w/v in water or ethanol[8] |

| Mounting Medium | Coverslipping | Xylene-based |

Staining Procedure for Paraffin-Embedded Sections

-

Deparaffinization and Rehydration :

-

Nuclear Staining :

-

Immerse in hematoxylin solution for 3-5 minutes.[9]

-

Rinse in running tap water.

-

-

Differentiation :

-

Quickly dip slides in acid alcohol (a few seconds) to remove excess hematoxylin.[12]

-

Rinse immediately in running tap water.

-

-

Bluing :

-

Immerse in a bluing reagent for about 1-2 minutes until the nuclei turn blue.[12]

-

Rinse in running tap water for 3-5 minutes.

-

-

Counterstaining :

-

Dehydration, Clearing, and Mounting :

The following workflow diagram visualizes the key steps in a typical H&E staining protocol.

Caption: A flowchart outlining the sequential steps of a standard Hematoxylin and this compound staining procedure.

Factors Influencing Staining Quality

Several variables can significantly impact the quality and consistency of H&E staining. Careful control of these factors is essential for reproducible and reliable results.

| Factor | Influence on Staining |

| pH of Stains | The pH of the hematoxylin and this compound solutions is critical for proper dye binding. Hematoxylin staining is optimal in a slightly acidic to neutral pH, while this compound stains more effectively in a slightly acidic environment (pH 4.0-4.5).[10][13] |

| Dye Concentration | The concentration of the dyes will affect the intensity of the staining. Weak solutions may result in pale staining, while overly concentrated solutions can lead to overstaining.[14] |

| Temperature | Increased temperature can accelerate the staining process but may also lead to overstaining if not carefully controlled.[14] |

| Tissue Fixation | The type of fixative and the duration of fixation can alter the chemical properties of the tissue, affecting dye binding. Inadequate fixation can result in poor morphology and uneven staining.[14] |

| Reagent Quality and Maintenance | The quality and freshness of the reagents are paramount. Staining solutions can degrade over time, and water quality can also impact the staining outcome.[15] |

Conclusion

Eosinophilic and basophilic staining, particularly the H&E method, remains an indispensable tool in research and diagnostics. A thorough understanding of the underlying chemical principles, meticulous adherence to experimental protocols, and careful control of key variables are essential for achieving high-quality, reproducible staining results. This guide provides the foundational knowledge for professionals in the field to effectively utilize this powerful technique for the microscopic analysis of tissues.

References

- 1. youtube.com [youtube.com]

- 2. What is Histology: The Histology Guide [histology.leeds.ac.uk]

- 3. microbenotes.com [microbenotes.com]

- 4. bitesizebio.com [bitesizebio.com]

- 5. The Cell | Histology Guide [histologyguide.com]

- 6. H&E stain - Wikipedia [en.wikipedia.org]

- 7. H&E Staining: Principles and Techniques in Biology [desklib.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. a.storyblok.com [a.storyblok.com]

- 10. Troubleshooting H&E Stains [nsh.org]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. documents.cap.org [documents.cap.org]

- 14. researchgate.net [researchgate.net]

- 15. H&E Staining Basics: Troubleshooting Common H&E Stain Problems [leicabiosystems.com]

Eosin Y solubility in water and alcohol

An In-Depth Technical Guide to the Solubility of Eosin Y in Water and Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound Y is a synthetic xanthene dye, a tetrabromo derivative of fluorescein, widely utilized across various scientific disciplines.[1] It exists primarily in two forms: the free acid (spirit-soluble) and, more commonly, as its disodium salt (water-soluble).[2][3] Its vibrant pink-to-red coloration upon staining makes it an indispensable tool in histology, most notably as the counterstain to hematoxylin in the standard Hematoxylin and this compound (H&E) staining protocol.[4][5] Beyond its role as a biological stain, this compound Y serves as a potent photosensitizer in photodynamic therapy (PDT) and as a photoredox catalyst in organic synthesis, owing to its ability to generate reactive oxygen species (ROS) upon visible light irradiation.[6][7][8]

Understanding the solubility characteristics of this compound Y in different solvents, particularly water and various alcohols, is critical for its effective application. Solubility dictates the preparation of staining solutions, influences staining intensity and reproducibility in histology, and governs its utility in chemical reactions.[9] This guide provides a comprehensive overview of this compound Y's solubility, details experimental protocols for its determination, and illustrates key workflows where its properties are paramount.

Data Presentation: this compound Y Solubility

The solubility of this compound Y is highly dependent on its chemical form—the free acid versus the disodium salt. The disodium salt is significantly more soluble in polar solvents like water.[2][9] The data compiled from various sources are summarized below.

| Chemical Form | CAS Number | Solvent | Reported Solubility |

| This compound Y (Free Acid) | 15086-94-9 | Water | 0.8 mg/mL[10] |

| Ethanol | 10 mg/mL[10] | ||

| Ethylene Glycol Monomethyl Ether | 40 mg/mL[10] | ||

| This compound Y (Disodium Salt) | 17372-87-1 | Water | ≥ 100 mg/mL (approx. 10 g/100mL)[11] |

| Water | 300 g/L (30 g/100mL) | ||

| Water | Freely Soluble[2][12] | ||

| Water | 40% (40 g/100mL)[4] | ||

| Ethanol | Freely Soluble[2] | ||

| Ethanol | 40% (40 g/100mL)[4] |

Note: "Freely soluble" is a qualitative term. The quantitative values can vary based on factors such as temperature, pH, and purity (dye content). The disodium salt is the form most commonly used for aqueous and alcoholic staining solutions in histology.[1][2]

Experimental Protocols

Determining the precise solubility of a dye like this compound Y is essential for quality control and ensuring reproducible results in research and diagnostics. Several methods can be employed, ranging from simple qualitative assessments to more quantitative analyses.

Gravimetric Method for Solubility Determination

This is a fundamental and widely used quantitative method.

Principle: A saturated solution of the dye is prepared at a specific temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined.

Detailed Methodology:

-

Sample Preparation: Add an excess amount of this compound Y powder to a known volume of the solvent (e.g., deionized water or absolute ethanol) in a sealed container, such as a glass vial with a screw cap.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) using a mechanical shaker or magnetic stirrer to ensure the solution reaches saturation equilibrium.

-

Separation of Undissolved Solute: Allow the mixture to stand undisturbed at the same constant temperature until the excess solid has settled. Alternatively, centrifuge the sample to pellet the undissolved solid.

-

Sample Extraction: Carefully extract a precise volume (e.g., 1.0 mL) of the clear supernatant, ensuring no solid particles are transferred. A volumetric pipette is recommended.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed, dry container (e.g., an evaporating dish or beaker). Heat the container in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the dye (e.g., 60-80°C) until a constant weight is achieved.

-

Calculation:

-

Determine the mass of the dried this compound Y residue by subtracting the initial weight of the empty container from the final weight.

-

Calculate the solubility using the formula: Solubility (g/L) = Mass of Residue (g) / Volume of Aliquot (L)

-

Filter Paper Spot Method

This is a simpler, semi-quantitative method suitable for rapid assessment in a factory or laboratory setting.[13]

Principle: Solutions of increasing dye concentration are prepared and spotted onto filter paper. The concentration at which insoluble particles are first observed on the dried spot is taken as the approximate solubility limit.[13]

Detailed Methodology:

-

Preparation of Dye Solutions: Prepare a series of this compound Y solutions in the desired solvent with increasing concentrations (e.g., 10 g/L, 20 g/L, 30 g/L, etc.).

-

Dissolution: Stir each solution at a constant temperature (e.g., 20°C) for a fixed time (e.g., 10 minutes) to allow the dye to dissolve.[13]

-

Spotting: Using a 1 mL pipette, draw up and expel the solution three times to ensure homogeneity.[13] Then, dispense a 0.5 mL drop of the solution onto a piece of filter paper placed over a beaker.[13]

-

Observation: Allow the filter paper to dry completely.

-

Analysis: Examine the dried spots. The solubility is determined as the highest concentration that does not leave a ring of undissolved dye particles or specks.[13]

Visualizations: Workflows and Signaling Pathways

Hematoxylin and this compound (H&E) Staining Workflow

H&E staining is the most common staining technique in histopathology, providing a detailed overview of tissue morphology.[5][14] this compound Y serves as the counterstain, coloring acidophilic structures like the cytoplasm and extracellular matrix in shades of pink and red.[5][15]

Caption: Standard workflow for Hematoxylin and this compound (H&E) staining of paraffin-embedded tissue sections.

This compound Y in Photodynamic Therapy (PDT)

This compound Y can function as a photosensitizer, a molecule that produces reactive oxygen species (ROS) upon excitation by light. This principle is harnessed in PDT to induce localized cell death, particularly in cancer therapy and for antibacterial applications.[6][7]

Caption: Simplified signaling pathway for this compound Y-mediated photodynamic therapy (PDT).

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. micromasterlab.com [micromasterlab.com]

- 3. chemimpex.com [chemimpex.com]

- 4. stainsfile.com [stainsfile.com]

- 5. An Intro to Routine and Special Staining in Histopathology [leicabiosystems.com]

- 6. This compound Y-Functionalized Upconverting Nanoparticles: Nanophotosensitizers and Deep Tissue Bioimaging Agents for Simultaneous Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ROS conversion promotes the bactericidal efficiency of this compound Y based photodynamic therapy - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Understanding Hematoxylin & this compound Staining Part 2 - Counterstain | Lab Storage Systems, Inc. [labstore.com]

- 10. mpbio.com [mpbio.com]

- 11. This compound | C20H6Br4Na2O5 | CID 11048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. parchem.com [parchem.com]

- 13. The Solubility Of Reactive Dyes - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]

- 14. ivypanda.com [ivypanda.com]

- 15. youtube.com [youtube.com]

An In-depth Technical Guide to the Molecular Structure of Eosin Y

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and physicochemical properties of Eosin Y, a widely utilized xanthene dye in various scientific and biomedical fields. The information is tailored for researchers, scientists, and professionals involved in drug development who leverage this compound in their work.

Core Molecular Structure

This compound Y, also known as C.I. 45380 or Acid Red 87, is a synthetic organic dye belonging to the triarylmethane class of compounds.[1][2] Its chemical structure is derived from fluorescein through a bromination reaction.[2] The IUPAC name for the disodium salt of this compound Y is disodium;2-(2,4,5,7-tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate.[3] The molecular formula of its disodium salt is C₂₀H₆Br₄Na₂O₅.[1][2][3]

The core of the this compound Y molecule is a xanthene ring system, which is characterized by a central pyran ring fused with two benzene rings. This xanthene backbone is substituted with four bromine atoms at the 2', 4', 5', and 7' positions of the fluorescein structure, which significantly influences its spectral and photophysical properties.[4] The molecule also possesses a carboxyl group and a phenolic hydroxyl group, which are deprotonated in the common disodium salt form, rendering the molecule anionic.[3] This anionic nature is crucial for its interaction with positively charged molecules and its application as a biological stain.[4]

Physicochemical and Spectroscopic Properties

The physicochemical and spectroscopic properties of this compound Y are fundamental to its diverse applications, from a histological stain to a photosensitizer in organic chemistry.[2] These properties are summarized in the table below.

| Property | Value | Solvent/Conditions |

| Molar Mass | 691.85 g/mol | - |

| Melting Point | 295.5 °C (decomposes) | - |

| Solubility | Soluble in water and ethanol | - |

| Absorption Maximum (λmax) | 525 nm | Ethanol (1x10⁻⁵ M) |

| 523 nm | Methanol (1x10⁻⁵ M) | |

| 536 nm | DMF (1x10⁻⁵ M) | |

| Emission Maximum (λem) | 549 nm | Ethanol (1x10⁻⁵ M) |

| 546 nm | Methanol (1x10⁻⁵ M) | |

| 560 nm | DMF (1x10⁻⁵ M) | |

| Molar Extinction Coefficient (ε) | 112,000 cm⁻¹M⁻¹ | Basic ethanol at 524.8 nm |

| ~7.4 x 10⁵ M⁻¹cm⁻¹ | Water at 517 nm[5] | |

| Fluorescence Quantum Yield (ΦF) | 0.67 | Basic ethanol[6] |

Key Experimental Protocols

Spectrophotometric Analysis of this compound Y

This protocol outlines the determination of the absorption spectrum and molar extinction coefficient of this compound Y.

Materials:

-

This compound Y powder

-

Ethanol (spectroscopic grade)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Methodology:

-

Stock Solution Preparation: Accurately weigh a known mass of this compound Y powder and dissolve it in a known volume of ethanol to prepare a stock solution of a specific concentration (e.g., 1x10⁻³ M).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 1x10⁻⁶ M to 1x10⁻⁵ M.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range for scanning (e.g., 400-600 nm). Use ethanol as the blank to zero the instrument.

-

Absorbance Measurement: Measure the absorbance of each diluted solution at the wavelength of maximum absorbance (λmax), which should be around 525 nm in ethanol.

-

Data Analysis:

-

Plot a graph of absorbance versus concentration.

-

According to the Beer-Lambert law (A = εcl), the slope of the linear fit of this graph will be the molar extinction coefficient (ε).

-

General Protocol for Hematoxylin and this compound (H&E) Staining

This compound Y is a critical component of the H&E stain, one of the most widely used staining techniques in histology.

Materials:

-

Deparaffinized and rehydrated tissue sections on microscope slides

-

Harris's hematoxylin solution

-

Acid alcohol (e.g., 1% HCl in 70% ethanol)

-

Scott's tap water substitute or running tap water

-

This compound Y solution (typically 0.5-1% in 80% ethanol with a few drops of acetic acid)

-

Ethanol solutions of increasing concentrations (e.g., 70%, 95%, 100%)

-

Xylene or other clearing agents

-

Mounting medium and coverslips

Methodology:

-

Nuclear Staining: Immerse the slides in Harris's hematoxylin for a set time (e.g., 5-15 minutes) to stain the cell nuclei blue/purple.

-

Rinsing: Briefly rinse the slides in running tap water.

-

Differentiation: Dip the slides in acid alcohol to remove excess hematoxylin and differentiate the staining.

-

Bluing: Immerse the slides in Scott's tap water substitute or running tap water to "blue" the hematoxylin, turning it a crisp blue-purple.

-

Counterstaining: Immerse the slides in the this compound Y solution for a set time (e.g., 1-3 minutes) to stain the cytoplasm, connective tissue, and other extracellular matrix components in varying shades of pink and red.

-

Dehydration: Dehydrate the tissue sections by passing them through increasing concentrations of ethanol.

-

Clearing: Clear the slides in xylene.

-

Mounting: Place a drop of mounting medium on the tissue section and apply a coverslip.

Visualizations

Caption: Photophysical processes of this compound Y.

Caption: Workflow for Hematoxylin and this compound (H&E) staining.

References

- 1. This compound Y - Sciencemadness Wiki [sciencemadness.org]

- 2. This compound Y - Wikipedia [en.wikipedia.org]

- 3. This compound | C20H6Br4Na2O5 | CID 11048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. PhotochemCAD | this compound Y [photochemcad.com]

Eosin as a Fluorescent Red Dye: A Technical Guide for Researchers

An in-depth exploration of the chemical properties, fluorescence mechanisms, and advanced applications of eosin dyes for researchers, scientists, and drug development professionals.

This compound, a xanthene dye, is a versatile and widely utilized fluorescent compound in various scientific disciplines. Its characteristic red fluorescence, coupled with its ability to bind to proteins and other biomolecules, has made it an indispensable tool in histology, fluorescence microscopy, and as a photosensitizer in photodynamic therapy and photoredox catalysis. This technical guide provides a comprehensive overview of the core principles of this compound's function, detailed experimental protocols, and quantitative data to support its application in research and drug development.

Chemical and Photophysical Properties of this compound

This compound exists in two primary forms: this compound Y and this compound B. This compound Y is a tetrabromo-derivative of fluorescein, while this compound B is a dibromo-dinitro derivative of fluorescein.[1][2] These structural differences lead to distinct photophysical properties. This compound Y is the more commonly used variant in histology and has a yellowish-red appearance, whereas this compound B exhibits a bluish-red hue.[1][2]

The fluorescence of this compound arises from its xanthene core. Upon absorption of light, the molecule is excited to a singlet state. It can then relax back to the ground state through the emission of a photon, resulting in fluorescence. Alternatively, it can undergo intersystem crossing to a longer-lived triplet state, a key process in its function as a photosensitizer.

Quantitative Photophysical Data

The following tables summarize the key photophysical properties of this compound Y and this compound B, providing a basis for selecting the appropriate dye and experimental conditions.

| Property | This compound Y | This compound B |

| Chemical Formula | C₂₀H₆Br₄Na₂O₅ | C₂₀H₆Br₂N₂Na₂O₉ |

| Molecular Weight | 691.85 g/mol | 624.07 g/mol |

| Appearance | Red to brownish-red powder | Dark red to brown powder |

| C.I. Number | 45380 (Acid Red 87)[1] | 45400 (Acid Red 91)[1] |

| Solubility | Water, Ethanol | Water, Ethanol |

Table 1: General Properties of this compound Y and this compound B.

| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f, ns) |

| This compound Y | |||||

| Water | 517[3] | 538[4] | ~8.3 x 10⁴ | 0.15 - 0.19 | ~0.8 - 1.2 |

| Ethanol | 521-524[5] | 544-548 | ~9.6 x 10⁴ | 0.64 - 0.68 | ~2.3 - 3.6 |

| Methanol | 521-527[6] | 545 | 90,000[6] | 0.40[7] | ~2.0 |

| Basic Ethanol | 524.8[5] | ~545 | 112,000[5] | 0.67[5] | Not specified |

| This compound B | |||||

| Water (pH > 8) | ~520 | ~545 | Not specified | 0.09 | ~0.5 |

| Ethanol | 515-527[8] | ~555 | 95,000[8] | 0.63[8] | ~2.2 |

| Methanol | ~520 | ~550 | Not specified | 0.15 | ~0.9 |

Table 2: Photophysical Properties of this compound Y and this compound B in Different Solvents. Data compiled from multiple sources. Note that values can vary depending on the specific experimental conditions (e.g., pH, concentration, temperature).

Key Applications and Experimental Protocols

This compound's utility extends far beyond its traditional role as a counterstain in histology. Its fluorescent and photosensitizing properties are leveraged in a variety of advanced applications.

Hematoxylin and this compound (H&E) Staining

H&E staining remains a cornerstone of histopathology. Hematoxylin, a basic dye, stains acidic structures like cell nuclei a purplish-blue. This compound, an acidic dye, counterstains basic structures such as the cytoplasm and extracellular matrix in varying shades of pink and red.[1] This provides crucial morphological context for tissue analysis.

Detailed Protocol for Manual H&E Staining of Paraffin-Embedded Sections:

-

Deparaffinization and Rehydration:

-

Xylene: 2 changes, 5 minutes each.

-

100% Ethanol: 2 changes, 3 minutes each.

-

95% Ethanol: 1 change, 3 minutes.

-

70% Ethanol: 1 change, 3 minutes.

-

Distilled Water: 5 minutes.

-

-

Nuclear Staining:

-

Immerse in Harris's Hematoxylin (or similar) for 5-15 minutes.

-

Rinse in running tap water for 1-5 minutes.

-

-

Differentiation:

-

Dip slides in 0.5-1% acid-alcohol (1% HCl in 70% ethanol) for a few seconds to remove excess hematoxylin.

-

Rinse immediately in running tap water.

-

-

Bluing:

-

Immerse in a bluing agent (e.g., Scott's tap water substitute or 0.2% ammonia water) for 30-60 seconds until nuclei turn blue.

-

Rinse in running tap water for 1-5 minutes.

-

-

Counterstaining:

-

Immerse in this compound Y solution (typically 0.5-1% in 80% ethanol with a drop of glacial acetic acid) for 30 seconds to 2 minutes.

-

-

Dehydration and Clearing:

-

95% Ethanol: 2 changes, 2 minutes each.

-

100% Ethanol: 2 changes, 2 minutes each.

-

Xylene: 2 changes, 5 minutes each.

-

-

Mounting:

-

Apply a coverslip with a xylene-based mounting medium.

-

This compound in Fluorescence Microscopy

The inherent fluorescence of this compound can be harnessed for more than just brightfield imaging. When excited with green light (typically around 520-530 nm), this compound emits red fluorescence, enabling the visualization of cytoplasmic and extracellular components with greater sensitivity and specificity than traditional colorimetric imaging.

Protocol for Fluorescence Imaging of this compound-Stained Sections:

-

Prepare H&E stained slides as described above.

-

Microscope Setup:

-

Use a fluorescence microscope equipped with a suitable filter set for red fluorescence (e.g., a TRITC or Texas Red filter set with an excitation filter around 530-560 nm and an emission filter around 590-650 nm).

-

A mercury arc lamp or an LED light source can be used for excitation.

-

-

Image Acquisition:

-

Focus on the tissue section using brightfield illumination first.

-

Switch to fluorescence illumination and capture images using a sensitive camera (e.g., a CCD or sCMOS camera).

-

Acquire images of both the hematoxylin (which will appear dark) and this compound fluorescence channels. The images can be merged to create a composite image resembling the traditional H&E stain but with the benefits of fluorescence imaging.

-

This compound as a Photosensitizer: Photodynamic Therapy (PDT)

This compound is an effective photosensitizer, meaning it can absorb light energy and transfer it to surrounding molecules, particularly molecular oxygen, to generate reactive oxygen species (ROS) like singlet oxygen (¹O₂). This property is the basis of its use in photodynamic therapy for the treatment of certain cancers and other diseases. The mechanism of ROS generation by this compound is primarily a Type II photochemical process.

Caption: Mechanism of this compound in Type II Photodynamic Therapy.

Protocol for In Vitro Photodynamic Activity Assay:

-

Cell Culture:

-

Plate target cells (e.g., cancer cell line) in a multi-well plate and culture until they reach the desired confluency.

-

-

Photosensitizer Incubation:

-

Prepare a stock solution of this compound Y in a suitable solvent (e.g., DMSO or PBS).

-

Dilute the this compound stock solution in cell culture medium to the desired final concentrations.

-

Replace the culture medium in the wells with the this compound-containing medium and incubate for a specific period (e.g., 4-24 hours) to allow for cellular uptake. Include control wells with no this compound.

-

-

Light Irradiation:

-

Wash the cells with PBS to remove extracellular this compound.

-

Add fresh culture medium.

-

Irradiate the cells with a light source of the appropriate wavelength (e.g., a lamp or laser with an output around 520 nm). The light dose (J/cm²) should be controlled. Keep a set of "dark control" plates that are incubated with this compound but not irradiated.

-

-

Post-Irradiation Incubation:

-

Return the plates to the incubator for a further period (e.g., 24-48 hours).

-

-

Viability Assay:

-

Assess cell viability using a standard assay such as MTT, XTT, or a live/dead staining kit.

-

Compare the viability of the irradiated, this compound-treated cells to the dark controls and untreated controls to determine the phototoxic effect.

-

Fluorescence Photooxidation

Fluorescence photooxidation is a powerful technique that uses a fluorescent probe, like this compound, to catalyze the deposition of an electron-dense material, diaminobenzidine (DAB), at the site of the fluorescent probe upon illumination.[9][10] This allows for the visualization of the labeled structure by both fluorescence microscopy and, after osmication, by electron microscopy, providing a correlative light and electron microscopy (CLEM) approach.[9][10] this compound is particularly effective for this application due to its high singlet oxygen quantum yield.[9]

Caption: Experimental Workflow for Fluorescence Photooxidation.

Detailed Protocol for Fluorescence Photooxidation:

-

Immunolabeling:

-

Fluorescence Imaging:

-

Acquire fluorescence images of the labeled structures using a confocal microscope. This step is crucial for identifying the regions of interest for subsequent electron microscopy.

-

-

Fixation:

-

Fix the sample with 2.5% glutaraldehyde in a suitable buffer (e.g., 0.1 M cacodylate buffer) for 30-60 minutes at room temperature.

-

Rinse the sample thoroughly with the same buffer.

-

-

DAB Incubation:

-

Prepare a fresh solution of 3,3'-diaminobenzidine (DAB) at a concentration of 0.5-1.0 mg/mL in buffer.

-

Incubate the sample in the DAB solution for 15-30 minutes at room temperature in the dark.

-

-

Photooxidation:

-

Mount the sample on the microscope stage and locate the previously imaged region of interest.

-

Illuminate the sample with the excitation wavelength for this compound (e.g., using a mercury or xenon arc lamp with a ~520 nm bandpass filter) for 5-15 minutes. The progress of the DAB polymerization can be monitored by the appearance of a brown precipitate under transmitted light.

-

-

Post-Photooxidation Processing:

-